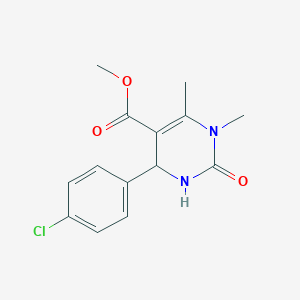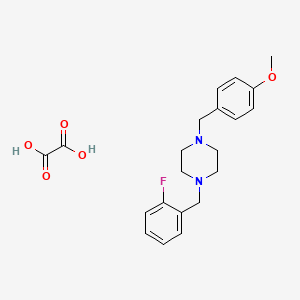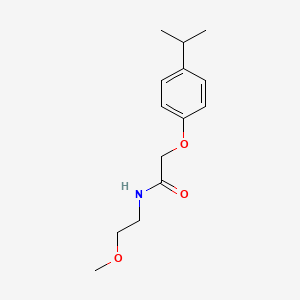
N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, commonly known as EiBGM, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EiBGM is a small molecule inhibitor that has been shown to have inhibitory effects on various enzymes and signaling pathways in the human body.
Mecanismo De Acción
The mechanism of action of EiBGM involves its ability to inhibit various enzymes and signaling pathways in the human body. EiBGM has been shown to inhibit the activity of histone deacetylases, which leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. EiBGM also inhibits the activity of protein kinase C, which is involved in various signaling pathways in the human body, leading to the inhibition of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EiBGM are dependent on its inhibitory effects on enzymes and signaling pathways in the human body. EiBGM has been shown to have anti-cancer effects by inhibiting the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. EiBGM also has anti-inflammatory effects by inhibiting the activity of protein kinase C, leading to the inhibition of inflammation and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EiBGM in lab experiments include its ability to inhibit various enzymes and signaling pathways in the human body, making it a potential candidate for the treatment of various diseases. The limitations of using EiBGM in lab experiments include its toxicity and the need for further optimization of its synthesis method to increase its yield and purity.
Direcciones Futuras
For research on EiBGM include the optimization of its synthesis method to increase its yield and purity, the development of more potent analogs of EiBGM, and the investigation of its potential therapeutic applications in various diseases. EiBGM has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of EiBGM involves a multi-step process that includes the reaction of various chemical compounds. The first step involves the reaction of N-isobutyl-N-(methylsulfonyl)glycinamide with 2-ethylphenyl magnesium bromide to form the intermediate compound. The intermediate compound is then reacted with N-iodosuccinimide to form the final product, EiBGM. The synthesis method of EiBGM has been optimized over the years to increase its yield and purity.
Aplicaciones Científicas De Investigación
EiBGM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have inhibitory effects on enzymes such as histone deacetylases, which are involved in the regulation of gene expression. EiBGM has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways in the human body. These inhibitory effects of EiBGM make it a potential candidate for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
Propiedades
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-13-8-6-7-9-14(13)17(21(4,19)20)11-15(18)16-10-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVODAUJHVBZILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NCC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5123387.png)


![N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5123406.png)
![4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5123409.png)
![2-(4-bromophenyl)-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5123413.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-3-phenylpropanohydrazide](/img/structure/B5123427.png)
![3-chloro-N-(3-cyclopentylpropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123441.png)
![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5123447.png)

![4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5123460.png)

![methyl N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5123499.png)
![methyl 4-({4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B5123507.png)